3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride
Description
3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride is a propanoic acid derivative featuring a 4-aminophenyl group linked via a formamido (-NHC(O)-) moiety. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. This compound’s primary applications include drug discovery and organic synthesis, where its aromatic amine group enables targeted modifications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(4-aminobenzoyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14;/h1-4H,5-6,11H2,(H,12,15)(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWBSVVLUEDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with beta-alanine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride has applications spanning chemistry, biology, medicine, and industry, and it is also known as N-(4-aminobenzoyl)-beta-alanine hydrochloride. It has a molecular weight of approximately 244.67 g/mol. The compound features a propanoic acid backbone with a formamido group attached to a para-aminophenyl moiety, which contributes to its biological activity and potential applications in medicinal chemistry.
Scientific Research Applications
Chemistry
this compound serves as a building block in organic synthesis and as a reagent in various chemical reactions. It can undergo oxidation to form nitro derivatives, reduction to form corresponding amines, and substitution to form halogenated aromatic compounds. The uniqueness of this compound lies in its specific structure, combining an aromatic amine with a carboxylic acid and an amide linkage, enabling it to participate in a wide range of chemical reactions.
Biology
In biology, this compound is employed in the study of enzyme-substrate interactions and protein-ligand binding. Its structural similarity to amino acids suggests potential interactions with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. Interaction studies involving this compound focus on its binding affinity to various biological targets, with preliminary studies suggesting it may interact with receptors involved in pain modulation and inflammation.
Medicine
The compound is investigated for potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds. It has shown promising biological activities, particularly in the context of anti-inflammatory and analgesic effects. Compounds bearing similar structures have been investigated for their roles as inhibitors in cancer therapy, indicating that this compound may also have potential anticancer properties. Studies have demonstrated that compounds containing a 4-hydroxyphenyl substituent show promising anticancer activity, targeting tubulin . Further research is necessary to elucidate its mechanism of action and potential side effects when used in therapeutic contexts.
Industry
this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Research Findings and Trends
- Solubility : Hydrochloride salts (target compound, ) show improved aqueous solubility (>50 mg/mL) compared to free acids (e.g., CAS 440341-75-3) .
- Thermal Stability : Formamido-linked compounds (target, CAS 440341-75-3) decompose above 200°C, whereas amide derivatives () exhibit higher stability (~250°C) .
- Biological Activity: The 4-aminophenyl group in the target compound facilitates interactions with enzymes like tyrosine kinases, a feature absent in chlorophenyl analogues .
Biological Activity
3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure includes an amine group attached to a phenyl ring, which may influence its interaction with biological targets.
The molecular formula of this compound is C₉H₁₂ClN₃O₂. Its molecular weight is approximately 217.66 g/mol. The compound is soluble in water, which is advantageous for biological assays.
Antimicrobial Properties
Research indicates that derivatives of 3-[(4-Aminophenyl)formamido]propanoic acid exhibit significant antimicrobial activity against a range of pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for various derivatives demonstrate their effectiveness:
| Compound Derivative | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Compound 2 | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |
| Compound 3 | Gram-negative pathogens | 8 - 64 |
| Compound 4 | Drug-resistant Candida species | 8 - 64 |
These findings suggest that the compound could serve as a foundational platform for developing new antimicrobial agents targeting resistant bacterial and fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines. For instance:
- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
- Case Study : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in human cancer cell lines, with IC50 values ranging from 10 to 50 µM.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural components:
- Amino Group : Essential for binding to biological targets.
- Phenyl Ring : Influences lipophilicity and cellular uptake.
- Substituents : Variations in substituents on the phenyl ring can enhance or diminish activity against specific pathogens.
Pharmacokinetics and Toxicity
In silico analyses have been conducted to evaluate the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME). These studies suggest favorable profiles for oral bioavailability and low toxicity levels in preliminary assessments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
